molecular formula C17H16N2OS B2799558 2-(benzylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1623932-41-1

2-(benzylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2799558
CAS No.: 1623932-41-1
M. Wt: 296.39
InChI Key: ZVAVDNSMDUGRBV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is an organic compound with a complex structure that includes a benzylsulfanyl group, a cyanomethyl group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps. One common method starts with the reaction of benzyl mercaptan with a suitable halide to form the benzylsulfanyl intermediate. This intermediate is then reacted with a cyanomethylating agent to introduce the cyanomethyl group. Finally, the resulting compound is coupled with phenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The cyanomethyl group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenylacetamide group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)benzonitrile: Similar structure but lacks the phenylacetamide group.

    Phenylacetamide derivatives: Compounds with similar amide functionality but different substituents.

Uniqueness

2-(Benzylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c18-11-12-19(16-9-5-2-6-10-16)17(20)14-21-13-15-7-3-1-4-8-15/h1-10H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAVDNSMDUGRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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